Tricaprin

Catalog No.
S545803
CAS No.
621-71-6
M.F
C33H62O6
M. Wt
554.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tricaprin

CAS Number

621-71-6

Product Name

Tricaprin

IUPAC Name

2,3-di(decanoyloxy)propyl decanoate

Molecular Formula

C33H62O6

Molecular Weight

554.8 g/mol

InChI

InChI=1S/C33H62O6/c1-4-7-10-13-16-19-22-25-31(34)37-28-30(39-33(36)27-24-21-18-15-12-9-6-3)29-38-32(35)26-23-20-17-14-11-8-5-2/h30H,4-29H2,1-3H3

InChI Key

LADGBHLMCUINGV-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCCCC

Solubility

Soluble in DMSO

Synonyms

Tricaprin; Caprin; Capric acid triglyceride; Decanoin, tri-; Dynasan 110; Glycerol tricaprate; Glycerol tricaprin; Tridecanoin.

Canonical SMILES

CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCCCC

Description

The exact mass of the compound Tricaprin is 554.4546 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 147475. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Glycerides - Triglycerides - Supplementary Records. It belongs to the ontological category of decanoate ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Glycerolipids [GL] -> Triradylglycerols [GL03] -> Triacylglycerols [GL0301]. However, this does not mean our product can be used or applied in the same or a similar way.

Tricaprin is a naturally occurring triglyceride found in some plants []. It is formed by esterification of glycerol with three molecules of capric acid (decanoic acid), a 10-carbon medium-chain fatty acid [, ]. Tricaprin has gained interest in scientific research due to its potential health benefits and its role as a precursor to decanoic acid [].


Molecular Structure Analysis

Tricaprin has a triglyceride structure. The glycerol backbone has three hydroxyl groups (OH) esterified with three capric acid molecules (CH3(CH2)8COOH) []. This structure gives tricaprin a non-polar hydrophobic tail (from the capric acid chains) and a polar hydrophilic head (from the glycerol). This amphiphilic nature influences its solubility and interactions in biological systems [].


Chemical Reactions Analysis

Synthesis

Tricaprin can be synthesized through various methods, including:

  • Chemical esterification: Reaction of glycerol with capric acid in the presence of an acid catalyst [].

Chemical Equation:

C3H5(OH)3 + 3 CH3(CH2)8COOH  –>  C3H5(OCOCH2CH2CH2CH2CH2CH2CH2CH3)3 + 3 H2O  (glycerol + capric acid → tricaprin + water)
  • Enzymatic esterification: Using lipases (enzymes) to catalyze the reaction between glycerol and capric acid [].
Decomposition

Tricaprin can be broken down by lipases into glycerol and capric acid []. This breakdown is crucial for its potential health benefits as it releases the active component, decanoic acid.

Other Reactions

Tricaprin may undergo typical triglyceride reactions like hydrolysis under strong acidic or basic conditions.


Physical And Chemical Properties Analysis

  • Melting Point: 45 °C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Insoluble in water, soluble in organic solvents like chloroform and hexane []
  • Appearance: White to slightly yellow solid or oil []

Tricaprin acts as a precursor to decanoic acid []. Upon ingestion, lipases in the digestive system break down tricaprin into glycerol and decanoic acid. Decanoic acid is then absorbed and transported to the liver, where it can influence various metabolic processes [].

Potential mechanisms of action for decanoic acid derived from tricaprin include:

  • Peroxisome proliferator-activated receptor (PPAR) activation: Decanoic acid may partially activate PPARs, which are nuclear receptors involved in regulating gene expression related to metabolism, inflammation, and cell differentiation [].
  • Improved insulin sensitivity: Decanoic acid may enhance insulin sensitivity, potentially benefiting blood sugar control [].
  • Antiandrogen effects: Decanoic acid might possess some antiandrogenic properties, but further research is needed [].

Potential hazards include:

  • Gastrointestinal discomfort: High doses of tricaprin may cause digestive issues like diarrhea or nausea due to its laxative effect.
  • Allergic reactions: Individuals with allergies to coconut or palm oil (which may contain traces of tricaprin) could experience allergic reactions.

Model System for Fat Crystallization:

Tricaprin, due to its medium-chain length fatty acids, exists as a liquid at room temperature. This property makes it a valuable model system for studying the crystallization behavior of fats compared to triglycerides with longer chains that solidify at room temperature [1]. Researchers can use tricaprin to understand the factors influencing fat crystal formation and stability, which has applications in food science and drug delivery systems.

Source

Crystallization of Lipids: Fundamentals and Applications in Food, Nature (London) 197, 681-82 (1968): )

Substrate for Enzyme Studies:

Tricaprin can be used as a substrate for enzymes called lipases, which break down triglycerides. Researchers can study the activity and specificity of different lipases by measuring their ability to hydrolyze tricaprin into its component fatty acids and glycerol [2]. This knowledge helps understand fat digestion and metabolism, and can be used in developing novel enzymes for various industrial applications.

Source

Industrial Enzymes and Their Applications (2000):

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

12.2

Exact Mass

554.4546

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O1PB8EU98M

Pharmacology

Tricaprin is an orally available precursor of decanoic acid (DA), a 10-carbon fatty acid and major component of medium chain triglyceride oils, with potential antiandrogen and antihyperglycemic properties. Upon oral administration, tricaprin is hydrolyzed to DA, which binds to and partially activates peroxisome proliferator-activated receptor (PPAR)-gamma, as well as PPAR-alpha and PPAR-beta/delta, without inducing adipogenesis. Additionally, tricaprin may improve insulin sensitivity and decrease androgen production.

Other CAS

621-71-6

Wikipedia

Tricaprin

Use Classification

Lipids -> Glycerolipids [GL] -> Triradylglycerols [GL03] -> Triacylglycerols [GL0301]
Cosmetics -> Emollient; Skin conditioning; Solvent

General Manufacturing Information

Decanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester: ACTIVE

Dates

Modify: 2023-08-15
1: St-Pierre V, Vandenberghe C, Lowry CM, Fortier M, Castellano CA, Wagner R, Cunnane SC. Plasma Ketone and Medium Chain Fatty Acid Response in Humans Consuming Different Medium Chain Triglycerides During a Metabolic Study Day. Front Nutr. 2019 Apr 16;6:46. doi: 10.3389/fnut.2019.00046. eCollection 2019. PubMed PMID: 31058159; PubMed Central PMCID: PMC6481320.
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3: Shrestha R, Hirano KI, Suzuki A, Yamaguchi S, Miura Y, Chen YF, Mizuta M, Chiba H, Hui SP. Change in Plasma Total, Esterified and Non-esterified Capric Acid Concentrations during a Short-term Oral Administration of Synthetic Tricaprin in Dogs. Anal Sci. 2017;33(11):1297-1303. doi: 10.2116/analsci.33.1297. PubMed PMID: 29129871.
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